Cas no 1247067-12-4 (1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol)

1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol
- 2-Propanol, 1-[[(3-chloro-4-fluorophenyl)methyl]amino]-
- 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol
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- Inchi: 1S/C10H13ClFNO/c1-7(14)5-13-6-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3
- InChI Key: LPEWSTSWCKXLOD-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CNCC(C)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 170
- Topological Polar Surface Area: 32.299
- XLogP3: 1.8
1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169752-1.0g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-169752-0.1g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-169752-0.05g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 0.05g |
$468.0 | 2023-09-20 | ||
Enamine | EN300-169752-0.25g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 0.25g |
$513.0 | 2023-09-20 | ||
Enamine | EN300-169752-5.0g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-169752-2.5g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 2.5g |
$1089.0 | 2023-09-20 | ||
Enamine | EN300-169752-1g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 1g |
$557.0 | 2023-09-20 | ||
Enamine | EN300-169752-5g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 5g |
$1614.0 | 2023-09-20 | ||
Enamine | EN300-169752-0.5g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 0.5g |
$535.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01011841-1g |
1-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-2-ol |
1247067-12-4 | 95% | 1g |
¥4991.0 | 2023-04-04 |
1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol
Introduction to 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol (CAS No. 1247067-12-4)
1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1247067-12-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety linked to a propylamine group, which contributes to its distinct chemical behavior and reactivity.
The presence of both chloro and fluoro substituents in the aromatic ring enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug design. These features are particularly relevant in the context of modern medicinal chemistry, where optimizing pharmacokinetic profiles is crucial for the efficacy and safety of new drugs. The compound's amine functionality also suggests potential interactions with biological targets, such as enzymes and receptors, which are pivotal in therapeutic intervention.
Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate enzyme activity and improve drug bioavailability. For instance, studies have demonstrated that fluorine atoms can influence the electronic properties of molecules, leading to enhanced binding affinity and selectivity. In the case of 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol, the combination of chloro and fluoro groups may provide a synergistic effect, further optimizing its pharmacological properties.
The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. Researchers have been exploring its efficacy in inhibiting specific enzymatic pathways associated with diseases such as cancer. Preliminary studies indicate that this compound may exhibit inhibitory effects on kinases and other target proteins, making it a promising candidate for further investigation.
In addition to its pharmacological potential, 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol has shown interesting chemical properties that make it useful in synthetic chemistry. The presence of reactive sites such as the amine group allows for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. This flexibility is highly valuable in drug discovery pipelines, where iterative modifications are often necessary to achieve desired pharmacological outcomes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core aromatic structure efficiently. These methods align with contemporary trends in synthetic organic chemistry, emphasizing sustainability and efficiency.
Evaluation of 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol in preclinical models has provided insights into its biological activity and safety profile. Initial toxicity studies suggest that the compound is well-tolerated at relevant doses, although further investigations are needed to fully assess its long-term effects. Pharmacokinetic studies have also been conducted to understand how the body processes this compound, providing critical data for dose selection and formulation development.
The integration of computational methods into drug discovery has accelerated the evaluation process for compounds like 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol. Molecular modeling techniques have been used to predict binding interactions with biological targets, helping researchers prioritize compounds for experimental validation. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
The role of fluorinated compounds in modern medicine cannot be overstated. Their unique properties have led to the development of several FDA-approved drugs that incorporate fluorine atoms to enhance therapeutic efficacy. As research continues, compounds like 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol are expected to contribute significantly to this growing field.
Future directions for this compound include exploring its potential as a lead molecule for drug development or as an intermediate in synthesizing more complex molecules. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients.
In conclusion, 1-{(3-chloro-4-fluorophenyl)methylamino}propan-2-ol (CAS No. 1247067-12-4) represents a promising entity in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development.
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